4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural motifs of imidazole and thiophene Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.
Industrial Production Methods: the principles of regiocontrolled synthesis and functional group compatibility are likely to be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is not well-documented. its imidazole moiety suggests that it may interact with biological targets such as enzymes and receptors. The thiophene ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy derivatives: Known for their antioxidant activity.
Thiophene-2-carboxaldehyde: A simpler analog with similar reactivity but lacking the imidazole moiety.
Uniqueness: 4-(4,5-Dimethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-7-8(2)12(6-11-7)9-3-10(4-13)14-5-9/h3-6H,1-2H3 |
InChI Key |
RUZNKRLKSVHYQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=CSC(=C2)C=O)C |
Origin of Product |
United States |
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